molecular formula C6H8BrNS B1386521 1-(3-Bromothiophen-2-yl)-N-methylmethanamine CAS No. 1086379-44-3

1-(3-Bromothiophen-2-yl)-N-methylmethanamine

Cat. No. B1386521
M. Wt: 206.11 g/mol
InChI Key: OEVHWQOUNJJLEZ-UHFFFAOYSA-N
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Description

This compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The bromine atom at the 3-position of the thiophene ring suggests that it might be a product of electrophilic aromatic substitution . The N-methylmethanamine part of the molecule indicates the presence of an amine functional group, which is a basic functional group in organic chemistry and often participates in various chemical reactions .


Molecular Structure Analysis

The molecule likely has regions of polarity due to the electronegative sulfur and bromine atoms, and the polar N-H bond in the amine group. The presence of the aromatic thiophene ring suggests that the molecule might have some degree of planarity .


Chemical Reactions Analysis

The amine group in this molecule can participate in a variety of reactions, such as acid-base reactions, alkylation, and acylation . The bromine atom on the thiophene ring can act as a good leaving group in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of an aromatic ring and a bromine atom could increase its density and boiling point compared to similar sized aliphatic compounds .

Scientific Research Applications

Application in Organic Chemistry

1-(3-Bromothiophen-2-yl)methanimine is used in the field of organic chemistry . It’s used in the synthesis of imine derivatives via the Suzuki cross-coupling reaction .

Method of Application

The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

Results and Outcomes

The Suzuki cross-coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids resulted in a variety of imine derivatives .

Application in Palladium-Catalyzed Imine Hydrolysis

1-(3-Bromothiophen-2-yl)methanimine is used in the study of palladium-catalyzed imine hydrolysis .

Method of Application

In this research, commercially available 4-methylpyridin-2-amine was reacted with 3-bromothiophen-2-carbaldehyde in the presence of glacial acetic acid and the Schiff base (E)-1- (3-bromothiophen-2-yl)-N- (4-methylpyridin-2-yl)methanimine was obtained in a 79% yield .

Results and Outcomes

The coupling of the Schiff base with aryl/het-aryl boronic acids under Suzuki coupling reaction conditions, using Pd (PPh 3) 4 as catalyst, yielded products with the hydrolysis of the imine linkages in good to moderate yields .

Application in Material Science

(3-Bromothiophen-2-yl)methanol, a compound similar to the one you mentioned, is used in the field of material science . It’s used in the synthesis of various materials due to its reactivity .

Method of Application

The compound can be reacted with various other compounds to form complex structures. The specific methods of application would depend on the desired end product .

Results and Outcomes

The outcomes of these reactions can vary widely, resulting in a range of different materials with unique properties .

Application in Density Functional Theory (DFT) Studies

A variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Method of Application

The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

Results and Outcomes

Density functional theory (DFT) investigations on all synthesized molecules were performed. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses were performed by using B3LYP/6-31G (d,p) method to explore the reactivity and reacting sites of all derivatives .

Application in Material Synthesis

(3-Bromothiophen-2-yl)methanol, a compound similar to the one you mentioned, is used in the field of material science . It’s used in the synthesis of various materials due to its reactivity .

Method of Application

The compound can be reacted with various other compounds to form complex structures. The specific methods of application would depend on the desired end product .

Results and Outcomes

The outcomes of these reactions can vary widely, resulting in a range of different materials with unique properties .

Application in Density Functional Theory (DFT) Studies

A variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Method of Application

The compound is reacted with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

Results and Outcomes

Density functional theory (DFT) investigations on all synthesized molecules were performed. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses were performed by using B3LYP/6-31G (d,p) method to explore the reactivity and reacting sites of all derivatives .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, it might be interesting to study its reactivity, or explore its potential uses in material science, pharmaceutical science, or synthetic chemistry .

properties

IUPAC Name

1-(3-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-4-6-5(7)2-3-9-6/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHWQOUNJJLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651743
Record name 1-(3-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromothiophen-2-yl)-N-methylmethanamine

CAS RN

1086379-44-3
Record name 1-(3-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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